molecular formula C9H8BrFO2 B14023337 3-Bromo-2-ethoxy-6-fluorobenzaldehyde

3-Bromo-2-ethoxy-6-fluorobenzaldehyde

Cat. No.: B14023337
M. Wt: 247.06 g/mol
InChI Key: LHQATPSSBFZAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-ethoxy-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a derivative of benzaldehyde, featuring bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-6-fluorobenzaldehyde typically involves the bromination, ethoxylation, and fluorination of benzaldehyde derivatives. One common method includes the following steps :

    Bromination: Starting with a benzaldehyde derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Ethoxylation: The brominated intermediate is then subjected to ethoxylation using ethyl alcohol in the presence of a base like sodium ethoxide.

    Fluorination: Finally, the ethoxylated intermediate undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-6-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Bromo-2-ethoxy-6-fluorobenzoic acid.

    Reduction: 3-Bromo-2-ethoxy-6-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-ethoxy-6-fluorobenzaldehyde is utilized in several scientific research fields :

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-6-fluorobenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form Schiff bases with amines, which are crucial in biochemical pathways. The bromine and fluorine substituents influence the compound’s reactivity and interaction with enzymes and receptors, modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-ethoxy-6-fluorobenzaldehyde is unique due to the presence of both ethoxy and fluorine substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

3-bromo-2-ethoxy-6-fluorobenzaldehyde

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9-6(5-12)8(11)4-3-7(9)10/h3-5H,2H2,1H3

InChI Key

LHQATPSSBFZAPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1C=O)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.